Methoxy(methyl)(pentyloxy)silane

Description

Methoxy(methyl)(pentyloxy)silane is an organosilicon compound with the general formula CH₃Si(OCH₃)(OC₅H₁₁), featuring one methoxy (OCH₃), one methyl (CH₃), and one pentyloxy (OC₅H₁₁) group bonded to a silicon atom. This silane is primarily used in sol-gel chemistry, surface modification, and polymer crosslinking due to its balanced reactivity and hydrophobic properties . The methoxy group facilitates hydrolysis, while the pentyloxy group enhances solubility in non-polar solvents and reduces moisture sensitivity compared to fully methoxy-substituted silanes .

Properties

CAS No. |

51958-56-6 |

|---|---|

Molecular Formula |

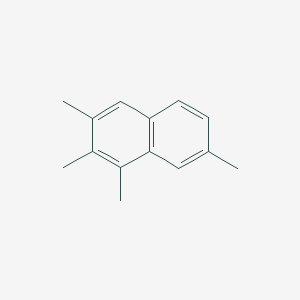

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1,2,3,7-tetramethylnaphthalene |

InChI |

InChI=1S/C14H16/c1-9-5-6-13-8-10(2)11(3)12(4)14(13)7-9/h5-8H,1-4H3 |

InChI Key |

SZSLWBYZNZQPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(methyl)(pentyloxy)silane can be synthesized through the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene . Another common method involves the reaction of methyltrichlorosilane with methanol and pentanol under controlled conditions .

Industrial Production Methods

In industrial settings, the production of methoxy(methyl)(pentyloxy)silane often involves the use of fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various organosilicon compounds, including methoxy(methyl)(pentyloxy)silane.

Chemical Reactions Analysis

Types of Reactions

Methoxy(methyl)(pentyloxy)silane undergoes several types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and alcohols.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The methoxy and pentyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with methoxy(methyl)(pentyloxy)silane include water, alcohols, and various nucleophiles. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate hydrolysis and condensation reactions .

Major Products Formed

The major products formed from the reactions of methoxy(methyl)(pentyloxy)silane include silanols, siloxanes, and various substituted silanes depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxy(methyl)(pentyloxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methoxy(methyl)(pentyloxy)silane involves the hydrolysis of the methoxy and pentyloxy groups to form silanols, which can further condense to form siloxane bonds. This process is facilitated by the presence of acidic or basic catalysts. The formation of siloxane bonds is crucial for the compound’s ability to modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Substituent Effects on Hydrolysis and Reactivity

The reactivity and applications of silanes depend heavily on the substituents attached to the silicon atom. Below is a comparative analysis of Methoxy(methyl)(pentyloxy)silane with structurally related compounds:

Table 1: Key Properties of Methoxy(methyl)(pentyloxy)silane and Analogues

Key Observations:

Hydrolysis Rate :

- Methoxy groups hydrolyze faster than ethoxy or pentyloxy groups due to their smaller size and lower steric hindrance . Methoxy(methyl)(pentyloxy)silane exhibits a moderate hydrolysis rate, balancing reactivity (from methoxy) and stability (from pentyloxy).

- Ethoxy-substituted silanes like Methyltriethoxy silane hydrolyze more slowly, making them suitable for controlled sol-gel reactions .

Functional Group Impact :

- Chloropropyl Groups (e.g., in (3-Chloropropyl)dimethoxy(methyl)silane): Introduce reactivity for covalent bonding with surfaces, enhancing adhesion in composites .

- Vinyl Groups (e.g., Vinyl trimethoxy silane): Enable radical-mediated crosslinking in polymers, critical for elastomer modification .

Steric and Hydrophobic Effects :

- The pentyloxy group in Methoxy(methyl)(pentyloxy)silane increases hydrophobicity compared to methoxy- or ethoxy-dominant silanes, reducing moisture sensitivity in coatings .

- Methyl groups (e.g., in Methoxy(methyl)(pentyloxy)silane and Methyltriethoxy silane) provide steric stabilization, slowing condensation reactions and improving shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.